N-(3-(Triethylsilyl)propyl)quinolin-4-amine
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Overview
Description
N-(3-(Triethylsilyl)propyl)quinolin-4-amine is an organic compound that features a quinoline ring substituted with a triethylsilylpropyl group at the nitrogen atom. This compound is notable for its unique structural properties, which make it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Triethylsilyl)propyl)quinolin-4-amine typically involves the reaction of quinolin-4-amine with a triethylsilylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
N-(3-(Triethylsilyl)propyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of N-(3-(Triethylsilyl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The triethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)quinolin-4-amine: Similar in structure but with methoxy groups instead of ethyl groups.
N-(3-(Triethoxysilyl)propyl)quinolin-4-amine: Similar but with ethoxy groups.
N-(3-(Trimethylsilyl)propyl)quinolin-4-amine: Similar but with methyl groups.
Uniqueness
N-(3-(Triethylsilyl)propyl)quinolin-4-amine is unique due to its specific triethylsilyl group, which imparts distinct
Properties
CAS No. |
62619-93-6 |
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Molecular Formula |
C18H28N2Si |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N-(3-triethylsilylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C18H28N2Si/c1-4-21(5-2,6-3)15-9-13-19-18-12-14-20-17-11-8-7-10-16(17)18/h7-8,10-12,14H,4-6,9,13,15H2,1-3H3,(H,19,20) |
InChI Key |
CRHSWESMAAICNX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNC1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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